[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone
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Overview
Description
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone typically involves multiple steps, starting from readily available precursors. One common method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes to form the azabicyclo[2.2.1]heptane core . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the quinoline and oxazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of [(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone involves its interaction with specific molecular targets. The quinoline moiety is known to intercalate with DNA, potentially disrupting replication and transcription processes. The oxazole ring can interact with various enzymes, inhibiting their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2-azabicyclo[2.2.1]heptane derivatives: These compounds share the bicyclic structure but differ in their functional groups.
Quinoline derivatives: Compounds with similar quinoline moieties but different substituents.
Oxazole derivatives: Compounds with the oxazole ring but varying side chains.
Uniqueness
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone is unique due to its combination of three distinct pharmacophores: the azabicyclo[2.2.1]heptane core, the quinoline moiety, and the oxazole ring. This unique structure allows for diverse biological activities and makes it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
[(1S,4S)-2-azabicyclo[2.2.1]heptan-2-yl]-[2-(quinolin-6-yloxymethyl)-1,3-oxazol-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3/c24-20(23-10-13-3-4-15(23)8-13)18-11-26-19(22-18)12-25-16-5-6-17-14(9-16)2-1-7-21-17/h1-2,5-7,9,11,13,15H,3-4,8,10,12H2/t13-,15-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDTZWGUIRIDGX-ZFWWWQNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CN2C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@H]1CN2C(=O)C3=COC(=N3)COC4=CC5=C(C=C4)N=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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